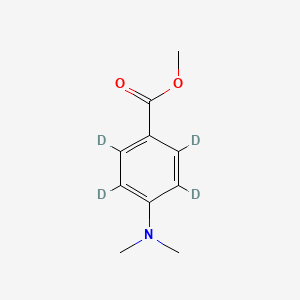
Dasatinib-13C415N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasatinib-13C415N2 is a labeled variant of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia . This compound is designed for use in research to track the metabolic pathways and pharmacokinetics of dasatinib in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dasatinib-13C415N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the dasatinib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Key steps include the formation of the thiazole ring and the coupling of the pyrimidine moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dasatinib-13C415N2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the pyrimidine moiety.
Reduction: Typically involves the reduction of nitro groups to amines.
Substitution: Commonly occurs at the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of dasatinib, which can be used to study the structure-activity relationship and improve the efficacy of the drug .
Applications De Recherche Scientifique
Dasatinib-13C415N2 is extensively used in scientific research, particularly in the following fields:
Chemistry: To study the metabolic pathways and degradation products of dasatinib.
Biology: To investigate the interaction of dasatinib with cellular proteins and its effect on cell signaling pathways.
Medicine: To develop new therapeutic strategies for leukemia and other cancers by understanding the pharmacokinetics and pharmacodynamics of dasatinib.
Industry: To improve the production processes and quality control of dasatinib and its derivatives .
Mécanisme D'action
Dasatinib-13C415N2 exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT . The inhibition of these kinases disrupts various signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells. The labeled compound allows researchers to track its distribution and interaction with molecular targets in vivo .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used for similar indications.
Nilotinib: Another second-generation tyrosine kinase inhibitor with a different safety profile.
Bosutinib: A tyrosine kinase inhibitor that targets similar kinases but has a distinct chemical structure
Uniqueness
Dasatinib-13C415N2 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This feature is particularly valuable in research settings where precise tracking of the compound is required .
Propriétés
Numéro CAS |
1107614-42-5 |
|---|---|
Formule moléculaire |
C22H26ClN7O2S |
Poids moléculaire |
494.0 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl(4,5,6-13C3)pyrimidin-4-yl](15N)amino]-(213C,315N)1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i12+1,18+1,19+1,22+1,24+1,27+1 |
Clé InChI |
ZBNZXTGUTAYRHI-BHANDXIXSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=C[15N]=[13C](S2)[15NH][13C]3=[13CH][13C](=NC(=N3)C)N4CCN(CC4)CCO |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

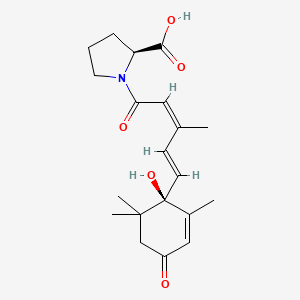
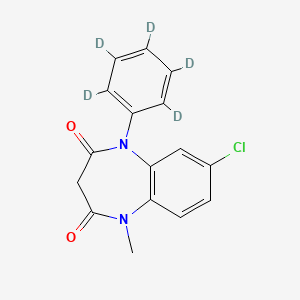
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
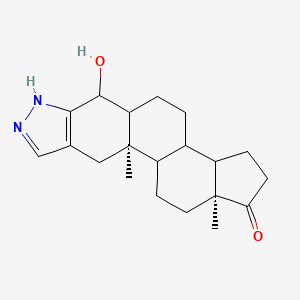
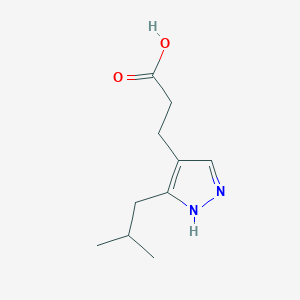
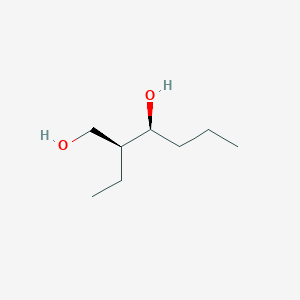
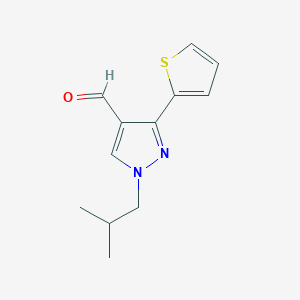
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
